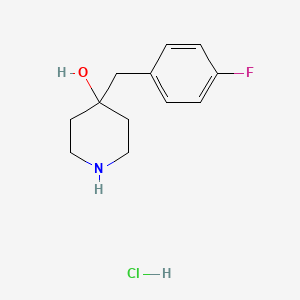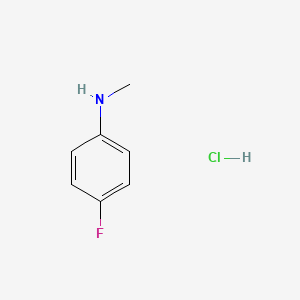
Clorhidrato de 4-fluoro-N-metil anilina
Descripción general
Descripción
4-Fluoro-N-methylaniline hydrochloride is a chemical compound used as a model compound to study the biotransformation of secondary aromatic amines . It has a molecular formula of C7H9ClFN and a molecular weight of 161.6 g/mol.
Synthesis Analysis
The synthesis of anilines like 4-Fluoro-N-methylaniline involves reactions of secondary amines . The compound can be synthesized through a carbon oxidation reaction coupled with defluorination .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-methylaniline is represented by the formula FC6H4NHCH3 . The average mass is 125.144 Da and the monoisotopic mass is 125.064079 Da .
Chemical Reactions Analysis
4-Fluoro-N-methylaniline is used to study the in vivo and in vitro biotransformation of secondary aromatic amines . The compound undergoes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol .
Physical And Chemical Properties Analysis
4-Fluoro-N-methylaniline has a density of 1.040 g/mL at 25 °C . It has a refractive index of 1.5320 . The boiling point is 79 °C/11 mmHg .
Aplicaciones Científicas De Investigación
Síntesis de Anilinas
El clorhidrato de 4-fluoro-N-metil anilina se puede utilizar en la síntesis de anilinas . Las anilinas son importantes en la fabricación de una amplia gama de productos químicos, incluidos tintes, medicamentos y plásticos.
Estudios de Biotransformación
Este compuesto se ha utilizado como modelo para estudiar la biotransformación de aminas aromáticas secundarias . Comprender cómo se metabolizan estos compuestos puede ayudar a evaluar su seguridad y posibles efectos sobre la salud.
Desarrollo de Medicamentos
Como derivado de la anilina, el this compound podría utilizarse potencialmente en el desarrollo de nuevos productos farmacéuticos . La presencia del átomo de flúor y el grupo metilamino podría ofrecer propiedades únicas en las moléculas de fármacos.
Fabricación de Tintes
Las anilinas se utilizan comúnmente en la producción de tintes . Por lo tanto, el this compound podría utilizarse potencialmente en la síntesis de ciertos tipos de tintes.
Industria Polimerica
Las anilinas también se utilizan en la fabricación de ciertos tipos de polímeros . Por lo tanto, este compuesto podría utilizarse potencialmente en la industria polimérica.
Investigación Química
Dada su estructura única, el this compound podría utilizarse en la investigación química para sintetizar nuevos compuestos o para estudiar reacciones químicas .
Mecanismo De Acción
Target of Action
The primary targets of 4-Fluoro-N-methylaniline hydrochloride are cytochromes P-450 and the flavin-containing monooxygenase . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
4-Fluoro-N-methylaniline hydrochloride interacts with its targets, the cytochromes P-450 and flavin-containing monooxygenase, to undergo biotransformation. This involves N-demethylation, N-hydroxylation, and 4-hydroxylation accompanied by dehalogenation .
Biochemical Pathways
The compound affects the metabolic pathways involving cytochromes P-450 and flavin-containing monooxygenase. The turnover rates of these monooxygenase systems for the various metabolite formations and the reaction pathways involved, vary significantly .
Pharmacokinetics
The compound is known to undergo significant biotransformation, indicating metabolism .
Result of Action
The molecular and cellular effects of 4-Fluoro-N-methylaniline hydrochloride’s action involve the formation of various metabolites through the processes of N-demethylation, N-hydroxylation, and 4-hydroxylation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Fluoro-N-methylaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochromes P-450 and flavin-containing monooxygenase. These enzymes are involved in the biotransformation of the compound, leading to reactions such as N-demethylation, N-hydroxylation, and aromatic ring hydroxylation . The interactions between 4-Fluoro-N-methylaniline hydrochloride and these enzymes are crucial for understanding its metabolic pathways and potential effects on biological systems.
Cellular Effects
The effects of 4-Fluoro-N-methylaniline hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the respiratory system and can cause acute toxicity when ingested or inhaled . Additionally, 4-Fluoro-N-methylaniline hydrochloride can induce changes in gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Fluoro-N-methylaniline hydrochloride exerts its effects through several mechanisms. It binds to cytochromes P-450 and flavin-containing monooxygenase, leading to enzyme inhibition or activation . These interactions result in the biotransformation of the compound, including N-demethylation and aromatic ring hydroxylation. The changes in gene expression induced by 4-Fluoro-N-methylaniline hydrochloride further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-N-methylaniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Fluoro-N-methylaniline hydrochloride is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential adverse effects on cellular processes, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of 4-Fluoro-N-methylaniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 4-Fluoro-N-methylaniline hydrochloride can cause acute toxicity, impacting the respiratory system and leading to severe health issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
4-Fluoro-N-methylaniline hydrochloride is involved in several metabolic pathways, primarily mediated by cytochromes P-450 and flavin-containing monooxygenase . These enzymes catalyze the biotransformation of the compound, leading to the formation of various metabolites. The metabolic pathways include N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. These reactions are essential for the compound’s detoxification and excretion from the body.
Transport and Distribution
The transport and distribution of 4-Fluoro-N-methylaniline hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of 4-Fluoro-N-methylaniline hydrochloride in specific tissues are important for understanding its overall impact on biological systems.
Subcellular Localization
The subcellular localization of 4-Fluoro-N-methylaniline hydrochloride plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with various biomolecules. Targeting signals and post-translational modifications may influence the localization of 4-Fluoro-N-methylaniline hydrochloride, affecting its biochemical properties and cellular effects .
Propiedades
IUPAC Name |
4-fluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIBCAKGXOJUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
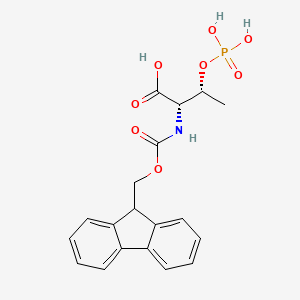


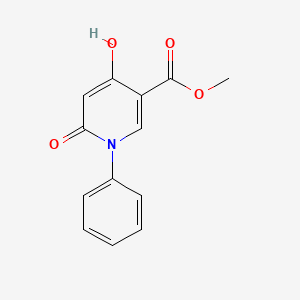
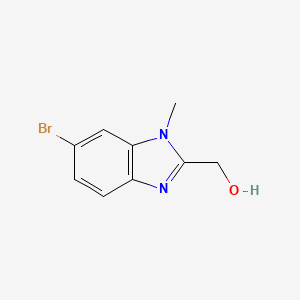
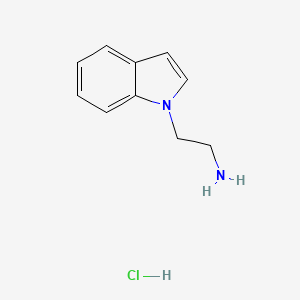
![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)

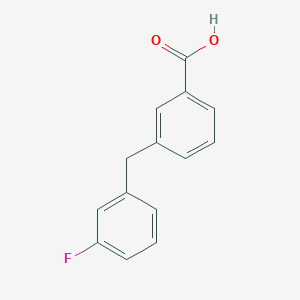

![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)
